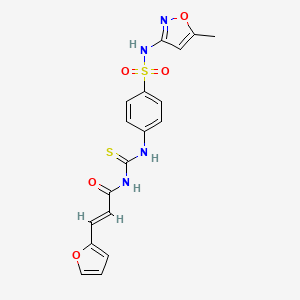

(E)-3-(furan-2-yl)-N-((4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)carbamothioyl)acrylamide

Description

Properties

IUPAC Name |

(E)-3-(furan-2-yl)-N-[[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]carbamothioyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O5S2/c1-12-11-16(21-27-12)22-29(24,25)15-7-4-13(5-8-15)19-18(28)20-17(23)9-6-14-3-2-10-26-14/h2-11H,1H3,(H,21,22)(H2,19,20,23,28)/b9-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSRRKNHVSTXMMN-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C=CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)/C=C/C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-3-(furan-2-yl)-N-((4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)carbamothioyl)acrylamide is a novel hybrid compound that has garnered attention for its potential biological activities, particularly in the fields of anti-cancer and antimicrobial research. This article explores its synthesis, biological mechanisms, and activity profiles based on diverse scientific studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps include the preparation of furan and isoxazole intermediates, followed by their coupling through amide bond formation. Common reagents such as acyl chlorides and coupling agents like EDCI or DCC are employed to optimize yields and purity in laboratory settings .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of heterocyclic rings enhances its binding affinity to these targets, which may lead to modulation of their activity and subsequent biological effects .

Anti-Cancer Activity

Recent studies have demonstrated significant anti-cancer properties for this compound against various cancer cell lines, including HepG2, Huh-7, and MCF-7. For instance, a study reported that derivatives similar to this compound exhibited cell viability percentages of 33.29%, 45.09%, and 41.81% against HepG2 cells, indicating potent anti-cancer activity .

Table 1: Anti-Cancer Activity Against HepG2 Cells

| Compound | Cell Viability (%) |

|---|---|

| 4d | 33.29 |

| 4a | 35.01 |

| 4b | 37.31 |

| 4c | 39.22 |

| 4e | 63.75 |

| 4f | 82.81 |

The structure–activity relationship (SAR) analysis suggests that the presence of electron-donor substituents enhances anti-cancer efficacy .

Antimicrobial Activity

In addition to its anti-cancer potential, this compound has shown promising antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for some derivatives were found to be in the range of 120.7–190 µg/mL against common pathogens such as E. coli and S. aureus .

Table 2: Antimicrobial Activity Overview

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| E. coli | 10.5 | 280 |

| S. aureus | 13 | 265 |

| B. cereus | 16 | 230 |

Case Studies

A significant case study highlighted the efficacy of similar carbamothioyl derivatives in inhibiting cancer cell proliferation and microbial growth. These compounds were evaluated using standard methods such as the well diffusion technique for antimicrobial assays and MTT assays for cytotoxicity evaluations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Acrylamide Derivatives

Table 1: Structural and Functional Comparisons

Key Structural and Functional Insights

Role of the Sulfamoyl Group

- The sulfamoylphenyl group in the target compound shares similarities with sulfonamide antibiotics (e.g., sulfamethoxazole derivatives), which inhibit bacterial dihydropteroate synthase in folate synthesis .

- In compound 3a (), replacing the carbamothioyl group with a hydroxamate increased nitric oxide scavenging activity (64.56% yield, 184°C melting point) , suggesting that the sulfamoyl group’s electronic properties influence redox activity.

Heterocyclic Modifications

- Thiazole vs. Isoxazole : Thiazole-containing analogs (e.g., CID 1556612) exhibit anticancer activity via interactions with chlorinated aryl groups , while the 5-methylisoxazole in the target compound may enhance metabolic stability .

- Furan vs.

Thiourea vs. Hydroxamate Linkers

- The carbamothioyl group in the target compound provides greater resistance to hydrolysis compared to hydroxamate derivatives (e.g., compound 3a), which may extend its half-life in vivo .

Table 2: Comparative Bioactivity Data

Q & A

Basic Research Questions

Q. What are the established synthetic routes and characterization methods for this compound?

- Synthesis : The compound is synthesized via multi-step reactions involving sulfonamide coupling and acrylamide formation. For example, thiourea intermediates are generated by reacting isothiocyanates with amines, followed by acrylamide coupling under controlled conditions (e.g., using ethyl chloroformate and N-methylmorpholine in dichloromethane) .

- Characterization : Key techniques include:

- UV-Vis spectroscopy to confirm purity and absorbance maxima (e.g., Shimadzu UV-1800) .

- IR spectroscopy to identify functional groups (e.g., sulfonamide S=O stretches, acrylamide C=O bands) .

- NMR (1H/13C) for structural confirmation (e.g., distinguishing E/Z isomerism via coupling constants) .

- Mass spectrometry for molecular weight validation .

Q. What biological activities have been reported for this compound and its analogs?

- Antimicrobial activity : Derivatives with sulfamoyl and isoxazole moieties inhibit bacterial folate synthesis, critical for nucleic acid production .

- Anticancer potential : Analogous cinnamyl sulfonamide hydroxamates exhibit nitric oxide scavenging activity (IC50 values reported) and cytotoxicity via apoptosis induction .

- Necroptosis inhibition : Structurally related acrylamides (e.g., necrosulfonamide) target MLKL, blocking TNF-α-induced necroptosis (IC50 ~1 µM) .

Advanced Research Questions

Q. How can researchers optimize synthetic yields and purity for this compound?

- Yield improvement : Use TLC to monitor reaction progression and optimize stoichiometry (e.g., 1.2–1.5 equivalents of coupling agents). Column chromatography (silica gel, ethyl acetate/hexane gradients) enhances purity .

- Isomer control : Maintain reaction temperatures below 40°C to minimize E/Z isomerization .

Q. How can discrepancies in biological activity data across derivatives be resolved?

- Methodological standardization : Ensure consistent assay conditions (e.g., bacterial strain selection, necrosis-inducing agents). For example, nitric oxide scavenging assays should use Griess reagent with sodium nitroprusside as a standardized NO source .

- Structure-activity correlation : Compare substituent effects (e.g., electron-withdrawing groups on the phenyl ring enhance antimicrobial activity) .

Q. What strategies are recommended for designing derivatives with enhanced activity?

- Functional group substitution : Introduce fluorinated or nitro groups to improve membrane permeability (e.g., 5-nitrothiophene in necrosulfonamide enhances MLKL binding) .

- Heterocyclic modifications : Replace the furan ring with pyrazole or isoxazole to modulate electronic and steric properties .

Q. What mechanistic insights exist for its role in necroptosis inhibition?

- Target validation : MLKL Cys86 is covalently modified by the compound, disrupting oligomerization and membrane permeabilization .

- Assay design : Use RIP1/RIP3 kinase inhibitors (e.g., Nec-1) as positive controls to isolate MLKL-specific effects in necroptosis models .

Q. How can stability and reactivity under experimental conditions be assessed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.